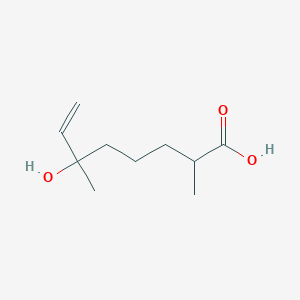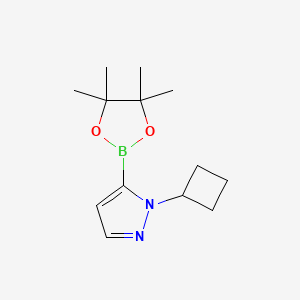
6-Hydroxy-2,6-dimethyloct-7-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2,6-dimethyloct-7-enoic acid is a chemical compound with the CAS Number: 7047-59-8 . It has a molecular weight of 186.25 . This compound is also known to be isolated from cultures of the fungus Irpex lacteus .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O3/c1-4-10 (3,13)7-5-6-8 (2)9 (11)12/h4,8,13H,1,5-7H2,2-3H3, (H,11,12) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 186.25 . More detailed physical and chemical properties might be available in specialized chemical databases.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tetrahydropyran Derivatives : A study by Hanzawa et al. (2012) explored the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from related compounds to 6-Hydroxy-2,6-dimethyloct-7-enoic acid, showing potential applications in organic synthesis and chemical engineering (Hanzawa et al., 2012).
Divergent Synthesis and Antifungal Activity : Wang et al. (2018) synthesized isomers of a similar compound, evaluating their antifungal activity, indicating potential biomedical applications (Wang et al., 2018).
Biological Studies
Microbial Metabolism Studies : Mizugaki et al. (1978) conducted a study on the synthesis of a related compound to understand the metabolism of unsaturated fatty acids in microbes like Escherichia coli, which can be crucial in understanding bacterial metabolism and biotechnological applications (Mizugaki et al., 1978).
Cytotoxic and Antimicrobial Properties : Ding et al. (2020) isolated compounds including this compound from fungus cultures and tested their cytotoxicities against human cancer cell lines and 11β-hydroxysteroid dehydrogenases inhibitory activities, indicating potential in cancer research and enzyme inhibition studies (Ding et al., 2020).
Chemical Transformations and Synthesis
- Chemical Synthesis and Industrial Applications : Chun (2011) synthesized 6-Benzoyl-2,2-dimethyl-7-hydroxychroman from related compounds, highlighting methods suitable for industrial preparation with applications in material science and industrial chemistry (Chun, 2011).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-Hydroxy-2,6-dimethyloct-7-enoic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,6-dimethyloct-7-enoic acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Water", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: 2,6-dimethyloct-7-enoic acid is reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methanol to form the corresponding methyl ester.", "Step 4: The methyl ester is then hydrolyzed using sodium hydroxide to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then neutralized using sodium bicarbonate and extracted using ethyl acetate.", "Step 6: The extracted product is then dried and purified using standard techniques to obtain 6-Hydroxy-2,6-dimethyloct-7-enoic acid." ] } | |
Número CAS |
7047-59-8 |
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2-oxo-7-propoxychromene-3-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-3-8-25-15-7-5-13-9-16(20(24)26-18(13)11-15)19(23)22-14-6-4-12(2)17(21)10-14/h4-7,9-11H,3,8H2,1-2H3,(H,22,23) |
Clave InChI |
NZVWSHGAAZDWNP-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C=C)O)C(=O)O |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)C)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2982781.png)
![2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2982783.png)
![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)
![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)
![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)
![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982803.png)
